molecular formula C17H19N3O2S B2910205 N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide CAS No. 1797023-55-2

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide

Cat. No. B2910205
M. Wt: 329.42
InChI Key: QQCTWJLKFVCHEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a chemical compound with the following properties:



  • IUPAC Name : 2-methoxy-N-((5-methyl-1H-1λ3-thiophen-2-yl)methyl)ethan-1-amine hydrochloride.

  • Molecular Formula : C~9~H~16~NOS·HCl.

  • Molecular Weight : 222.76 g/mol.

  • Synonyms : 2-Methoxy-N-((5-methylthiophen-2-yl)methyl)ethanamine hydrochloride.

  • Purity : 95%.

  • Storage Temperature : 2~8°C.



Molecular Structure Analysis

The molecular structure of N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide consists of an imidazo[1,2-a]pyridine core with a 2-methoxy-2-(5-methylthiophen-2-yl)ethyl substituent. The presence of the thiophene ring and the imidazo[1,2-a]pyridine moiety suggests potential biological activity.



Chemical Reactions Analysis

Specific chemical reactions involving this compound are not explicitly documented. However, its functional groups (such as the methoxy group and the thiophene ring) may participate in various reactions, including nucleophilic substitutions, oxidation, and cyclizations.



Physical And Chemical Properties Analysis


  • Melting Point : Not specified.

  • Solubility : Solubility characteristics are not available.

Safety And Hazards

Refer to the provided MSDS for safety information.

Future Directions

Research avenues for N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide include:



  • Biological Activity : Investigate its potential as a drug candidate, especially considering its structural features.

  • Synthetic Optimization : Optimize the synthesis route for improved yield and scalability.

  • Target Identification : Identify biological targets and elucidate its mechanism of action.

  • Toxicology Studies : Assess safety profiles and potential hazards.


properties

IUPAC Name

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-11-7-8-14(23-11)13(22-3)10-18-17(21)16-12(2)19-15-6-4-5-9-20(15)16/h4-9,13H,10H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCTWJLKFVCHEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)C2=C(N=C3N2C=CC=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-2-methylimidazo[1,2-A]pyridine-3-carboxamide

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